molecular formula C14H15NO2 B3143558 2-Hex-5-enyl-isoindole-1,3-dione CAS No. 52898-33-6

2-Hex-5-enyl-isoindole-1,3-dione

Cat. No.: B3143558
CAS No.: 52898-33-6
M. Wt: 229.27 g/mol
InChI Key: IORZJOJSTUVEQE-UHFFFAOYSA-N
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Description

2-Hex-5-enyl-isoindole-1,3-dione is an N-substituted isoindole-1,3-dione, a class of compounds commonly known as phthalimides that are of significant interest in medicinal and synthetic chemistry. The compound features a hex-5-enyl side chain, which provides a reactive alkene handle for further chemical modifications, such as cross-coupling or cyclization reactions, making it a valuable building block for the synthesis of more complex molecular architectures. Phthalimide derivatives are recognized as privileged scaffolds in drug discovery due to their wide range of biological activities. Recent studies highlight that isoindole-1,3-dione derivatives exhibit analgesic, anti-inflammatory, cyclooxygenase (COX) inhibitory, acetylcholinesterase (AChE) inhibitory, and butyrylcholinesterase (BuChE) inhibitory properties . These compounds are being actively investigated as potential non-steroidal analgesics, with some derivatives shown to possess analgesic activity exceeding that of the reference drug metamizole sodium . Furthermore, their role in neurodegenerative disease research is underscored by their activity as inhibitors of acetylcholinesterase and butyrylcholinesterase, key enzymes targeted in Alzheimer's disease therapy . The core phthalimide structure is also a classic precursor in organic synthesis, most notably in the Gabriel synthesis of primary amines. This product is intended for research purposes as a chemical intermediate or a potential pharmacophore in the development of new biologically active compounds. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hex-5-enylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-2-3-4-7-10-15-13(16)11-8-5-6-9-12(11)14(15)17/h2,5-6,8-9H,1,3-4,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORZJOJSTUVEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52898-33-6
Record name N-(HEX-5-ENYL)PHTHALIMIDE
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Synthetic Methodologies for 2 Hex 5 Enyl Isoindole 1,3 Dione and Analogous N Alkenylphthalimides

Classical Approaches to N-Alkylation of Phthalimides

The traditional methods for forming the nitrogen-carbon bond in N-substituted phthalimides remain cornerstones of organic synthesis, prized for their reliability and predictability.

Gabriel Synthesis Variants for N-Alkenylphthalimides

The Gabriel synthesis, first reported by Siegmund Gabriel in 1887, is a robust method for preparing primary amines, which proceeds via the formation of an N-substituted phthalimide (B116566) intermediate. wikipedia.orgprutor.ai This reaction has been effectively adapted for the synthesis of N-alkenylphthalimides, including 2-Hex-5-enyl-isoindole-1,3-dione.

The process begins with the deprotonation of phthalimide by a base, such as potassium hydroxide (B78521) or potassium carbonate, to form the potassium phthalimide salt. ucalgary.camasterorganicchemistry.com This salt acts as a potent nucleophile, attacking an alkenyl halide, such as 6-bromo-1-hexene (B1265582), in a classic SN2 reaction to yield the target N-alkenylphthalimide. ucalgary.ca A key advantage of this method is that the phthalimide nitrogen, once alkylated, is no longer nucleophilic, which prevents the over-alkylation side reactions common with other amine syntheses. masterorganicchemistry.comorganic-chemistry.org

The reaction is versatile and can be performed under various conditions. For instance, a modified Gabriel synthesis has been successfully employed to produce isomerically pure allylic amines from the corresponding phthalimides. organic-chemistry.org Modern variations include mechanochemical approaches where milling phthalimide, potassium carbonate, and an alkyl halide together, sometimes with a liquid additive (LAG), can produce N-alkylated phthalimides in high yields without the need for bulk solvent. nih.gov Furthermore, the use of ionic liquids as a reaction medium has been shown to facilitate the N-alkylation of phthalimide under milder conditions and with shorter reaction times compared to traditional methods. organic-chemistry.org

Table 1: Examples of Gabriel Synthesis for N-Alkenylphthalimides

Alkylating Agent Base Solvent/Condition Product Ref.
Alkenyl Halide Potassium Hydroxide (KOH) Standard Solution N-Alkenylphthalimide ucalgary.ca
Allyl Bromide Potassium Phthalimide Not Specified N-Allylphthalimide organic-chemistry.org
Benzyl Bromide Potassium Carbonate (K₂CO₃) Ball Mill (LAG DMF) N-Benzylphthalimide nih.gov

Mitsunobu Reaction Protocols for N-Alkylation

The Mitsunobu reaction offers an alternative classical route for the N-alkylation of phthalimide, particularly when starting from an alcohol. organic-chemistry.orgwikipedia.org Discovered by Oyo Mitsunobu, this reaction facilitates the conversion of primary and secondary alcohols into a wide array of functional groups. For the synthesis of N-alkenylphthalimides like this compound, the corresponding alkenyl alcohol (5-hexen-1-ol) is used as the substrate. organic-chemistry.org

The reaction is typically carried out using triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, most commonly diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The mechanism involves the formation of a betaine (B1666868) intermediate from the reaction of PPh₃ and DEAD. youtube.com This intermediate activates the alcohol, converting the hydroxyl group into a good leaving group. Phthalimide, being sufficiently acidic (pKa ≈ 8.3), then acts as the nucleophile, displacing the activated oxygen in an SN2 reaction. masterorganicchemistry.comorganic-chemistry.org A hallmark of the Mitsunobu reaction is the clean inversion of stereochemistry at the alcohol's carbon center, a feature that has made it a powerful tool in the synthesis of natural products. organic-chemistry.orgnih.gov

Table 2: Key Reagents in Mitsunobu N-Alkylation of Phthalimide

Role Reagent(s) Function Ref.
Substrate Primary/Secondary Alcohol Source of the alkyl/alkenyl group organic-chemistry.orgwikipedia.org
Nucleophile Phthalimide Nitrogen source for the imide organic-chemistry.orgnih.gov
Activating Agents Triphenylphosphine (PPh₃) & DEAD/DIAD Convert the -OH to a good leaving group wikipedia.orgyoutube.com

Condensation Reactions for N-Alkenylphthalimide Formation

Direct condensation provides the most straightforward pathway to N-substituted phthalimides, relying on the formation of water as a byproduct to drive the reaction.

Direct Condensation of Phthalic Anhydride (B1165640) with Alkenyl Amines

The dehydrative condensation of phthalic anhydride with a primary amine is a fundamental and widely used method for synthesizing N-substituted phthalimides. organic-chemistry.orgacs.org To synthesize this compound via this route, phthalic anhydride would be reacted directly with 5-hexen-1-amine.

Typically, the reaction requires heating the two components, often in a solvent like glacial acetic acid or toluene, to facilitate the removal of water and drive the cyclization to the imide. sphinxsai.comnih.govacgpubs.org The process generally involves an initial nucleophilic attack of the amine on one of the anhydride's carbonyl carbons, followed by an intramolecular cyclization and dehydration to yield the stable phthalimide ring structure. researchgate.net For industrial-scale synthesis, continuous processes have been developed, such as reacting molten phthalic anhydride with a gaseous alkylamine at elevated temperatures. google.com Green chemistry approaches have also been applied, including solvent-free, microwave-irradiated reactions using a Lewis acid catalyst to promote the condensation. organic-chemistry.org

Catalytic and Green Chemistry Approaches in N-Alkenylphthalimide Synthesis

Modern synthetic chemistry increasingly focuses on developing more efficient, selective, and environmentally benign methods. Catalytic approaches, particularly those involving transition metals, are at the forefront of these efforts.

Transition Metal-Catalyzed N-Alkylation Strategies

While classical methods are robust, recent decades have seen the rise of transition metal-catalyzed reactions for the formation of N-aryl and N-alkyl phthalimides. acs.orgnih.gov These methods offer novel pathways with high efficiency and selectivity. Strategies often involve the carbonylative cyclization of starting materials like o-halobenzoates or o-halobenzoic acids with amines, catalyzed by metals such as palladium. acs.org

A review of recent developments highlights the N-alkenylation of phthalimides as an area of significant interest. nih.gov While many catalytic methods focus on constructing the phthalimide ring itself, direct N-alkenylation of the pre-formed phthalimide heterocycle is a key goal. For example, copper-catalyzed reactions have been used to synthesize N-substituted phthalimides from 1-indanones and amines, involving C-C bond cleavage and C-N bond formation. nih.gov Although direct catalytic N-alkenylation of phthalimide with an alkenyl halide or similar substrate is a less documented specific transformation compared to N-arylation, the principles of transition-metal-catalyzed cross-coupling reactions provide a framework for developing such methodologies. The challenge in these reactions often lies in avoiding side reactions like β-hydride elimination when using substrates with β-hydrogens. mdpi.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov This approach is particularly beneficial for the synthesis of heterocyclic compounds, including N-substituted phthalimides. The application of microwave irradiation can facilitate the N-alkylation of phthalimide with suitable alkenyl halides to produce compounds like this compound.

Table 1: Reported Advantages of Microwave-Assisted Synthesis in Heterocyclic Chemistry

AdvantageDescription
Reduced Reaction Times Reactions are often completed in minutes rather than hours. bas.bgscielo.br
Higher Yields Improved reaction kinetics can lead to the formation of purer products in greater quantities. nih.gov
Energy Efficiency Direct heating of the reactants is more energy-efficient than conventional heating methods.
Environmentally Friendly The potential for solvent-free reactions reduces waste generation. nih.gov

A representative procedure would involve the reaction of phthalimide with an alkenyl halide, such as 6-bromo-1-hexene, in the presence of a base. The reaction mixture is then subjected to microwave irradiation at a controlled temperature and power for a short duration. The progress of the reaction can be monitored using techniques like thin-layer chromatography.

Other N-Alkylation Procedures

The most common and direct method for the synthesis of this compound is the N-alkylation of phthalimide with a corresponding alkenyl halide. nih.gov This reaction, a variation of the Gabriel synthesis, typically involves the deprotonation of phthalimide with a base to form the phthalimide anion, which then acts as a nucleophile, attacking the electrophilic carbon of the alkenyl halide.

A standard laboratory preparation would involve reacting potassium phthalimide with 6-bromo-1-hexene in a suitable polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction is typically heated to ensure a reasonable reaction rate. The synthesis of the requisite 6-bromo-1-hexene can be achieved from 1,6-dibromohexane (B150918) by elimination using a base such as potassium tert-butoxide. chemicalbook.com

Research into the N-alkylation of phthalimides has demonstrated good to excellent yields for a variety of alkyl and substituted alkyl halides. These reactions are foundational in the synthesis of a wide array of N-substituted phthalimides for various applications in medicinal and materials chemistry. nih.govsemanticscholar.org

Table 2: Representative Conditions for the N-Alkylation of Phthalimide with Alkyl Halides

Alkyl HalideBaseSolventTemperature (°C)Yield (%)
Chloroacetyl-aryl-piperazine derivativesK₂CO₃Acetonitrile (B52724)Reflux47-93
6-Bromo-1-hexeneK₂CO₃DMF80-100Not specified
Various Alkyl HalidesK₂CO₃AcetonitrileRefluxGood

The data indicates that the N-alkylation of phthalimide is a versatile and high-yielding reaction. The choice of base, solvent, and reaction temperature can be optimized to achieve the desired product efficiently.

Reactivity Profiles and Transformational Chemistry of 2 Hex 5 Enyl Isoindole 1,3 Dione

Photochemical Transformations of N-Alkenylphthalimides

The photochemistry of N-alkenylphthalimides, including 2-Hex-5-enyl-isoindole-1,3-dione, is characterized by a series of competing and efficient intramolecular reactions. These transformations are initiated by the absorption of UV light, leading to excited states that can undergo electron transfer, cyclization, and rearrangement.

Photoinduced Electron Transfer (PET) Initiated Reactions

The photochemistry of phthalimides is often initiated by a Photoinduced Electron Transfer (PET) process. researchgate.netnih.gov Upon excitation, the phthalimide (B116566) moiety can act as an electron acceptor, particularly from an electron-donating group within the same molecule. researchgate.netjcu.edu.au In the case of N-alkenylphthalimides like this compound, the terminal double bond can serve as the electron donor.

The feasibility of a PET process can be estimated from the photophysical and electrochemical properties of the phthalimide. jcu.edu.au The excited singlet and triplet states of phthalimides possess high oxidizing power. jcu.edu.au For instance, the first excited singlet state has an oxidizing power of approximately 2.4 V (vs. SCE), while the first excited triplet state's oxidizing power is around 1.7 V (vs. SCE). jcu.edu.au This allows for electron transfer from a variety of donors, including alkenes.

The PET process leads to the formation of a radical ion pair, which is a key intermediate in the subsequent chemical transformations. jcu.edu.au The competition between different reaction pathways, such as back electron transfer or bond formation, is influenced by factors like the redox potentials of the donor and acceptor, and the stability of the resulting radical ions. jcu.edu.au

Intramolecular Photocyclization Pathways

A significant reaction pathway for excited N-alkenylphthalimides is intramolecular photocyclization. irb.hrrsc.org This process typically involves the addition of the excited phthalimide to the terminal double bond of the alkenyl chain. For this compound, this would involve the interaction between the phthalimide ring and the hexenyl double bond.

These photocyclization reactions can proceed through different mechanisms, including [2+2] cycloadditions. irb.hr The regiochemistry and stereochemistry of these additions have been investigated, with studies on similar systems showing that the addition can be stereospecific. lookchem.com For example, the photocycloaddition of alkenes to N-methylphthalimide to form benzazepinediones has been shown to proceed with high stereospecificity. lookchem.com

The intramolecular nature of these reactions in compounds like this compound leads to the formation of fused heterocyclic ring systems. The length of the alkyl chain connecting the phthalimide and the alkene is a critical factor in determining the feasibility and outcome of the cyclization, influencing the size of the newly formed ring. researchgate.net

Formation and Reactivity of Radical-Ion and Biradical Intermediates

Following the initial photoinduced electron transfer, a radical-ion pair is formed, consisting of the phthalimide radical anion and the alkene radical cation. jcu.edu.aulookchem.com This intermediate is central to the subsequent chemical transformations. The radical-ion pair can undergo several competing processes, including back electron transfer, which regenerates the starting material in its ground state, or it can evolve to form biradical intermediates. jcu.edu.au

The formation of a biradical can occur through proton transfer or other bond-forming events within the radical-ion pair. researchgate.net These biradical intermediates are highly reactive and can undergo cyclization to form new rings or fragmentation. irb.hr The specific reaction pathway taken by the biradical depends on its structure and the reaction conditions. irb.hr For instance, in the photochemistry of N-alkylphthalimides, biradicals can lead to the formation of benzazepinedione products through cyclization. irb.hr

The nature of the substituent on the phthalimide ring can influence the directive effects in reactions involving these radical anion-like intermediates. lookchem.com This suggests that the electronic properties of the phthalimide core play a role in controlling the regiochemistry of the subsequent bond-forming steps.

Influence of Solvent and Substituent Effects on Photoreactivity

The photochemical behavior of N-alkenylphthalimides is significantly influenced by the solvent and substituents on the phthalimide ring. irb.hr The solvent can affect the stability and reactivity of the excited states and the charged intermediates formed during the reaction. For example, the quantum yields of photodecarboxylation reactions of N-adamantylphthalimides, which proceed via PET, are dependent on the solvent composition. researchgate.net

The table below summarizes the effect of substituents on the photophysical properties of phthalimide derivatives, which can be extrapolated to understand the reactivity of this compound under various conditions.

Substituent at Phthalimide 4-position Fluorescence Quantum Yield (ΦF) Excited State Involved in PET Estimated Rate Constant for PET (s⁻¹)
Methoxy (OCH₃)0.02–0.49Singlet and Triplet(2.0 ± 0.1) × 10⁹
Amino (NH₂)0.02–0.49Singlet and Triplet(3.4 ± 1.0) × 10⁷

Table 1: Effect of Substituents on Photophysical Properties of Phthalimides. rsc.org

Reactions at the Terminal Alkenyl Moiety

Beyond photochemical transformations, the terminal double bond of this compound is susceptible to a range of chemical reactions, including catalytic processes that introduce new functional groups.

Hydroformylation Reactions for Aldehyde Generation

Hydroformylation, also known as oxo-synthesis, is a powerful industrial process for the conversion of alkenes into aldehydes. This reaction involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond, typically catalyzed by transition metal complexes, most commonly of rhodium or cobalt.

While specific studies on the hydroformylation of this compound are not prevalent in the provided search results, the reactivity of terminal alkenes in this reaction is well-established. The hydroformylation of a terminal alkene like the one present in this compound would be expected to yield a mixture of two isomeric aldehydes: the linear aldehyde, 7-oxo-7-(1,3-dioxoisoindolin-2-yl)heptanal, and the branched aldehyde, 2-(1,3-dioxoisoindolin-2-yl)-6-oxoheptanal.

The regioselectivity of the hydroformylation reaction (the ratio of linear to branched products) is a critical aspect and can be controlled by the choice of catalyst, ligands, and reaction conditions. For example, the use of bulky phosphine (B1218219) ligands with a rhodium catalyst often favors the formation of the linear aldehyde.

The resulting aldehydes are valuable synthetic intermediates that can be further transformed into a variety of other functional groups, such as alcohols, carboxylic acids, or amines, thus expanding the synthetic utility of this compound.

Hydroamination Reactions: Intermolecular and Intramolecular Variants

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, represents an atom-economical method for synthesizing amines. For this compound, both intermolecular and intramolecular variants are mechanistically plausible.

Intermolecular Hydroamination: This reaction involves the addition of an external amine to the alkene. An anti-Markovnikov hydroamination has been developed using triethyl phosphite (B83602) and N-hydroxyphthalimide. acs.org This process, mediated by phthalimidyl radicals, is effective for a wide range of alkenes, including unbiased terminal alkenes. acs.org The resulting N-alkylphthalimides can be readily converted to the corresponding primary amines. acs.org While not specifically demonstrated on this compound, the substrate falls within the scope of this methodology.

Additionally, zinc-catalyzed intermolecular hydroaminations are known for the related compound N-(5-hexynyl)phthalimide, suggesting that the alkene analog would also be a suitable substrate for similar catalytic systems. sigmaaldrich.com

Intramolecular Hydroamination: This process involves the cyclization of the molecule via the addition of one of the nitrogen's bonds (or a derivative) across the terminal alkene. While direct intramolecular hydroamination of N-alkenylphthalimides is not extensively documented, related transformations suggest its feasibility. For instance, lanthanide-based catalysts are highly efficient for the intramolecular hydroamination of various aminoalkenes. acs.orgresearchgate.net Another related reaction involves the generation of nitrenium ions from N-acylaminophthalimides using phenyliodine(III) bis(trifluoroacetate) (PIFA), which can lead to intramolecular cyclization. clockss.org In these cases, the electron-deficient nitrogen species attacks a suitable position within the molecule to form heterocyclic structures. clockss.org

Reaction TypeReagents/CatalystProduct TypeRegioselectivityCitation
IntermolecularTriethyl phosphite, N-hydroxyphthalimideN-AlkylphthalimideAnti-Markovnikov acs.org
Intramolecular (Plausible)Lanthanide complexes or PIFACyclic amine/lactam derivativeN/A acs.orgresearchgate.netclockss.org

Electrophilic Addition Reactions to the Alkene

The terminal double bond of this compound is susceptible to electrophilic attack, a fundamental reaction class for alkenes. The process typically begins with the attack of the pi electrons on an electrophile, forming a carbocation or a bridged-ion intermediate, which is then intercepted by a nucleophile.

Halogenation involves the addition of diatomic halogens (e.g., Br₂, Cl₂) across the double bond. The reaction proceeds through a cyclic "halonium" ion intermediate, which is then opened by a backside attack of the halide ion. This results in an anti-addition product. For this compound, this would yield the corresponding 5,6-dihalohexyl derivative.

Hydrohalogenation is the addition of hydrogen halides (e.g., HBr, HCl). The mechanism involves the protonation of the alkene by the acid to form a carbocation intermediate. libretexts.org According to Markovnikov's rule, the proton adds to the less substituted carbon (C-6), generating a more stable secondary carbocation at C-5. Subsequent attack by the halide ion yields the 2-(5-halo-hexyl)-isoindole-1,3-dione. In the presence of radical initiators (like peroxides), the addition of HBr can proceed via a radical mechanism to yield the anti-Markovnikov product, 2-(6-bromo-hexyl)-isoindole-1,3-dione.

ReactionReagent(s)IntermediateProductRegioselectivity
HalogenationBr₂Bromonium ion2-(5,6-Dibromohexyl)isoindole-1,3-dioneN/A (vicinal)
HydrohalogenationHBrSecondary Carbocation2-(5-Bromohexyl)isoindole-1,3-dioneMarkovnikov
Hydrohalogenation (Radical)HBr, ROORSecondary Radical2-(6-Bromohexyl)isoindole-1,3-dioneAnti-Markovnikov

Hydration is the addition of water across the double bond to form an alcohol. Several methods are available, differing in reagents and regioselectivity.

Acid-Catalyzed Hydration: Treatment with aqueous acid (e.g., dilute H₂SO₄) leads to the Markovnikov product. The alkene is protonated to form the more stable secondary carbocation at C-5, which is then attacked by water. Deprotonation yields 2-(5-hydroxyhexyl)isoindole-1,3-dione. A key drawback is the potential for carbocation rearrangements, though unlikely in this specific substrate. libretexts.org

Oxymercuration-Demercuration: This two-step procedure reliably produces the Markovnikov alcohol while avoiding carbocation rearrangements. libretexts.orgyoutube.com The alkene reacts with mercuric acetate, Hg(OAc)₂, in water to form a stable mercurinium ion intermediate. libretexts.orgmasterorganicchemistry.com Water attacks the more substituted carbon (C-5), and subsequent reduction of the C-Hg bond with sodium borohydride (B1222165) (NaBH₄) yields the same Markovnikov alcohol. youtube.commasterorganicchemistry.com

Hydroboration-Oxidation: This method provides the anti-Markovnikov alcohol. The alkene is treated with a borane (B79455) reagent (e.g., BH₃·THF), followed by oxidation with hydrogen peroxide (H₂O₂) and base. The boron adds to the less sterically hindered carbon (C-6), and subsequent oxidation replaces the C-B bond with a C-OH bond, yielding 2-(6-hydroxyhexyl)isoindole-1,3-dione.

Electrophilic selenenylation involves the reaction of the alkene with a source of an electrophilic selenium species, such as N-(phenylseleno)phthalimide or phenylselenyl bromide (PhSeBr). The electrophile (PhSe⁺) adds to the double bond to form a bridged "seleniranium" ion intermediate. This intermediate is highly reactive and can be trapped by a nucleophile. In the case of this compound, an intramolecular reaction is possible where one of the carbonyl oxygens of the phthalimide group acts as an internal nucleophile, attacking the intermediate to form a cyclic ether. This type of cyclization, known as selenoetherification, is a powerful method for constructing heterocyclic rings.

Cyclopropanation Reactions (e.g., Zinc-Catalyzed)

The alkene moiety can be converted into a cyclopropane (B1198618) ring. The Simmons-Smith reaction is a classic and reliable method for this transformation. wikipedia.orgmdpi.com It involves an organozinc carbenoid, typically prepared from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. wikipedia.orgmdpi.com The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.org For this compound, treatment with the Simmons-Smith reagent would yield 2-((cyclopropylmethyl)butyl)isoindole-1,3-dione.

Modifications to the classic conditions, such as the use of diethylzinc (B1219324) (Et₂Zn) and diiodomethane (the Furukawa reagent), can enhance reactivity, especially for unfunctionalized alkenes. wikipedia.orgmdpi.compsu.edu

Reaction NameReagentsActive SpeciesProductCitation
Simmons-Smith ReactionZn(Cu), CH₂I₂Iodomethylzinc iodide (ICH₂ZnI)2-((Cyclopropylmethyl)butyl)isoindole-1,3-dione wikipedia.orgmdpi.comorganic-chemistry.org
Furukawa ModificationEt₂Zn, CH₂I₂(Iodomethyl)zinc iodide2-((Cyclopropylmethyl)butyl)isoindole-1,3-dione wikipedia.orgmdpi.compsu.edu

Exploration of Polymerization and Oligomerization Behavior (based on alkene functionality)

The terminal alkene group allows this compound to participate in olefin metathesis reactions. Acyclic Diene Metathesis (ADMET) is a step-growth condensation polymerization used to create polymers from α,ω-dienes. nih.govmdpi.com In this process, a catalyst (typically a Grubbs-type ruthenium complex) facilitates the reaction between terminal alkenes on monomers, releasing ethylene (B1197577) gas as a byproduct. nih.gov

Since this compound is a mono-ene, it cannot undergo homopolymerization via ADMET. Instead, it would act as a chain-terminating or end-capping agent if introduced into an ADMET polymerization of a diene monomer. This allows for the precise placement of the phthalimide functional group at the end of a polymer chain, a useful strategy for creating functional materials. If the substrate were modified to be an α,ω-diene (e.g., by using a longer, di-unsaturated alkyl chain), it could serve as a monomer for the synthesis of functionalized polyolefins. nih.govresearchgate.net

Reactivity of the Isoindole-1,3-dione Core

The isoindole-1,3-dione, or phthalimide, core of this compound is a versatile functional group that participates in a variety of chemical transformations. Its reactivity is central to the utility of this compound in organic synthesis, particularly in the introduction of a primary amine and in radical-based carbon-carbon bond-forming reactions.

Selective Deprotection Strategies for Amine Liberation

The phthalimide group serves as a common protecting group for primary amines. Its removal, or deprotection, to liberate the primary amine is a crucial step in many synthetic sequences. The most prevalent method for this transformation is the Ing-Manske procedure, which involves hydrazinolysis.

The reaction with hydrazine (B178648) (NH₂NH₂) is the most widely used method for the cleavage of N-alkylated phthalimides, including this compound, to yield the corresponding primary amine. chemeurope.commasterorganicchemistry.com This process, a key step in the Gabriel synthesis of primary amines, proceeds via nucleophilic attack of hydrazine on one of the carbonyl carbons of the phthalimide ring. masterorganicchemistry.comlibretexts.org This is followed by an intramolecular proton transfer and a second nucleophilic attack by the other nitrogen of the hydrazine molecule, ultimately leading to the formation of a stable five-membered phthalhydrazide (B32825) ring and the release of the desired primary amine. libretexts.org The reaction is typically carried out in a solvent such as methanol (B129727) or ethanol (B145695) at room temperature or with gentle heating. nih.govrsc.org

While effective, the standard hydrazine protocol can sometimes present challenges in purification, as the phthalhydrazide byproduct can be difficult to separate from the desired amine. To address this, modifications to the workup procedure have been developed. For instance, the addition of a few drops of concentrated hydrochloric acid after the initial reaction with hydrazine hydrate (B1144303) can help to break down any salt formed and facilitate the isolation of the deprotected amine. nih.gov

Alternative reagents for phthalimide deprotection have also been explored, including ethylenediamine, ethanolamine, and methylhydrazine. nih.gov Another approach involves the use of sodium borohydride (NaBH₄) in 2-propanol followed by treatment with acetic acid, which provides an efficient, two-stage, one-flask operation for the deprotection of phthalimides. organic-chemistry.org

It's important to note the chemoselectivity of these deprotection methods. For instance, a method for the chemoselective cleavage of N-aryl phthalimides over N-alkyl phthalimides has been developed using a solid, nontoxic ammonia (B1221849) source, highlighting the potential for differential reactivity within the phthalimide family. acs.org This selectivity is attributed to the electronic differences between N-aryl and N-alkyl phthalimides; the lone pair on the nitrogen in N-aryl phthalimides is delocalized into the aromatic ring, making the imide more electrophilic and thus more susceptible to nucleophilic attack. acs.org

Table 1: Common Reagents for Phthalimide Deprotection

ReagentTypical ConditionsByproductReference
Hydrazine Hydrate (NH₂NH₂·H₂O)Methanol or Ethanol, room temperature to refluxPhthalhydrazide nih.govrsc.org
Sodium Borohydride (NaBH₄) followed by Acetic Acid2-Propanol, then Acetic AcidNot specified organic-chemistry.org
EthylenediamineNot specifiedNot specified nih.gov
MethylhydrazineNot specifiedNot specified nih.gov

Transamidation and Other N-Functionalization Reactions

Beyond its role as a protecting group, the isoindole-1,3-dione moiety can undergo other transformations at the nitrogen atom. Transamidation represents a key reaction in this category, allowing for the exchange of the N-substituent.

Transamidation of N-substituted phthalimides can be achieved by reacting them with various amines. For example, the transamidation of NH-phthalimides with amines in the presence of a sulfated tungstate (B81510) heterogeneous catalyst has been reported. rsc.org This method is not limited to phthalimides and can be applied to other amides as well. rsc.org The reaction mechanism is proposed to involve the opening of the phthalimide ring by the attacking amine, forming a primary amide intermediate. acs.org This intermediate can then undergo an intramolecular nucleophilic attack to regenerate the phthalimide with the new N-substituent, releasing the original amine. acs.org

The reactivity of the phthalimide towards transamidation is influenced by the nature of the N-substituent. N-aryl phthalimides are generally more reactive towards transamidation than N-alkyl phthalimides. acs.org This is because the electron-withdrawing nature of the aryl group increases the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack. acs.org

Other N-functionalization reactions of the phthalimide core have also been explored. These reactions often involve the deprotonation of the phthalimide nitrogen followed by reaction with an electrophile. For instance, N-substituted phthalimides can be synthesized from phthalimides and various electrophilic reagents. rsc.org Visible light-mediated reactions of phthalimides with N-phenylpiperidine have been reported, proceeding through the deprotonation of the phthalimide with a base like potassium carbonate. rsc.org

Table 2: Examples of N-Functionalization Reactions of Phthalimides

Reaction TypeReagentsCatalyst/ConditionsProduct TypeReference
TransamidationAminesSulfated tungstateN-Substituted amides rsc.org
N-FunctionalizationElectrophilic reagentsBase (e.g., K₂CO₃), visible lightN-Substituted phthalimides rsc.org

Generation of Alkyl Radicals from N-Hydroxyphthalimide Esters for Minisci-Type Reactions

A significant area of reactivity for the isoindole-1,3-dione scaffold involves its use in the generation of alkyl radicals from N-hydroxyphthalimide (NHP) esters. These radicals are valuable intermediates for carbon-carbon bond formation, particularly in Minisci-type reactions.

N-hydroxyphthalimide esters, which can be synthesized from carboxylic acids, are precursors to alkyl radicals. mdpi.com The generation of the alkyl radical occurs through a one-electron reduction of the NHP ester, followed by the expulsion of carbon dioxide and the phthalimide anion. mdpi.comnih.gov This process is facilitated by the relatively weak N-O bond in the NHP ester. mdpi.combeilstein-journals.org The reduction can be initiated under various conditions, including photochemical, thermal, or electrochemical methods. nih.gov

Visible light-promoted Minisci-type reactions using N-hydroxyphthalimide esters have emerged as a powerful tool for the alkylation of N-heteroarenes. mdpi.comresearchgate.netscispace.com These reactions offer a redox-neutral pathway for the coupling of NHP esters with various N-heterocyclic compounds. mdpi.comresearchgate.net A key advantage of this method over the original Minisci protocol is the significant reduction in polyalkylation. mdpi.comresearchgate.netscispace.com

The mechanism of the visible light-driven Minisci-type reaction often involves a photoredox catalytic cycle. mdpi.com In a reductive quenching cycle, a photocatalyst, such as a ruthenium(II) complex, is excited by visible light and then reduced by an electron donor. mdpi.comnih.gov The reduced photocatalyst then transfers an electron to the N-hydroxyphthalimide ester, initiating the fragmentation to the alkyl radical. mdpi.comnih.gov This alkyl radical then adds to the protonated N-heterocycle, and the resulting radical cation is oxidized to close the catalytic cycle. mdpi.com Interestingly, mechanistic studies have revealed that in some cases, a radical chain mechanism can proceed even without the addition of a photocatalyst. mdpi.comresearchgate.netscispace.com

The versatility of this method allows for the generation of a wide range of alkyl radicals, which can then be used to functionalize various heterocyclic systems. This approach is tolerant of many functional groups and provides access to substituted heterocycles in moderate to excellent yields. mdpi.comresearchgate.netscispace.com

Table 3: Key Features of Minisci-Type Reactions with N-Hydroxyphthalimide Esters

FeatureDescriptionReference
Radical Precursor N-Hydroxyphthalimide (NHP) esters derived from carboxylic acids mdpi.combeilstein-journals.org
Radical Generation One-electron reduction followed by decarboxylation and loss of phthalimide anion mdpi.comnih.gov
Reaction Type Minisci-type reaction for the alkylation of N-heteroarenes mdpi.comresearchgate.netscispace.com
Conditions Visible light, often with a photoredox catalyst mdpi.comresearchgate.net
Advantages Avoids strong external oxidants, minimizes polyalkylation, functional group tolerant mdpi.comresearchgate.netscispace.com

Mechanistic Investigations and Advanced Theoretical Studies of 2 Hex 5 Enyl Isoindole 1,3 Dione Reactivity

Experimental Mechanistic Probes

Experimental techniques are crucial for validating proposed reaction mechanisms by providing tangible evidence of intermediates, kinetic data, and product structures.

The intramolecular cyclization of the hex-5-enyl moiety in 2-Hex-5-enyl-isoindole-1,3-dione is hypothesized to proceed through a radical intermediate. Radical trapping experiments are designed to intercept and identify such transient species. In a typical experiment, a radical initiator would be used to generate the initial radical on the hexenyl chain, and the reaction would be run in the presence of a "radical trap," a molecule that reacts rapidly with the intermediate to form a stable, characterizable adduct.

Electron Spin Resonance (ESR) spectroscopy is a powerful technique for the direct detection and characterization of radical species. By measuring the rate constant for the cyclization of the 5-hexenyl radical, ESR spectroscopy has provided foundational data for this important class of reactions. researchgate.net Kinetic ESR spectroscopy has been used to reexamine the cyclization of the 5-hexenyl radical to the cyclopentylmethyl radical at low temperatures, allowing for the determination of the rate constant. researchgate.net This data is critical for understanding the kinetics of the key reactive step available to this compound.

Technique Application to this compound Reactivity Information Gained
Radical Trapping Interception of the hexenyl radical intermediate using traps like TEMPO or thiols.Confirms the presence of a radical intermediate in the reaction pathway.
ESR Spectroscopy Direct detection and characterization of the 5-hexenyl radical formed from the parent molecule.Provides structural information about the radical and allows for the measurement of kinetic parameters of its cyclization. researchgate.net

The kinetic isotope effect (KIE) is a powerful tool for probing the rate-determining step and transition state geometry of a reaction. It is defined as the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. The substitution of hydrogen (H) with deuterium (D) can significantly alter reaction rates if the C-H bond is broken or its vibrational environment changes during the rate-limiting step.

For the radical cyclization of this compound, a secondary KIE could be measured by deuterating specific positions on the hexenyl chain. For instance, isotopic substitution at the carbon where the radical is formed or at the double bond could provide insight into the transition state structure of the cyclization. While direct KIE studies on this compound are not prominently documented, the principles of KIE are widely applied to understand radical transformations. nih.govnih.gov An observed KIE would suggest that changes in C-H vibrational frequencies are part of the reaction coordinate, helping to refine the model of the transition state.

The stereochemistry of the products formed from a reaction provides a detailed fingerprint of the reaction mechanism, particularly the geometry of the transition state. In the case of the radical cyclization of substituted 5-hexenyl radicals, the reaction can form either cis or trans substituted cyclopentane rings. The observed stereoselectivity is a direct consequence of the conformational preferences of the transition state.

Studies on methyl-substituted hex-5-enyl radicals have shown that the stereochemical outcome can be rationalized by considering chair-like transition state conformations. researchgate.net These findings serve as an excellent model for predicting the stereochemical outcome of reactions involving substituted derivatives of this compound. The substituent's preference for an equatorial or axial position in the chair-like transition state determines the stereochemistry of the final product. researchgate.net

Substituent Position (on Hex-5-enyl radical) Major Product Stereoisomer Rationale
2-methyltransPreference for equatorial position in the chair-like transition state. researchgate.net
3-methylcisPreference for a specific chair-like conformation leading to the cis product. researchgate.net
4-methyltransPreference for equatorial position in the chair-like transition state. researchgate.net

Computational Chemistry Approaches to Reaction Mechanisms

Theoretical chemistry provides a powerful lens through which to view reaction mechanisms at a molecular level, offering details that are often inaccessible to experimental methods.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to locate transition states and calculate activation energies, providing quantitative insight into reaction kinetics and thermodynamics. nih.govresearchgate.netuobasrah.edu.iqresearchgate.net

For this compound, the key reaction is the intramolecular cyclization of the 5-hexenyl radical. DFT calculations, particularly using methods like UB3LYP, have been employed to study this exact process. scirp.org These studies have successfully located the transition states for both the favored 5-exo cyclization (forming a five-membered ring) and the disfavored 6-endo cyclization (forming a six-membered ring). The calculations show a strong preference for the 5-exo pathway due to a lower activation energy, which is consistent with experimental observations known as "Baldwin's rules." scirp.org The transition states are often described as having chair-like or boat-like conformations.

Cyclization Pathway Transition State Conformer Relative Activation Energy (Calculated) Predicted Outcome
5-exoChairLowestMajor Product (Cyclopentylmethyl radical) scirp.org
5-exoBoatHigher than exo-chairMinor contribution to exo product scirp.org
6-endoChairHighestMinor or unobserved product (Cyclohexyl radical) scirp.org

These computational results provide a robust theoretical foundation for the high regioselectivity observed in the cyclization of 5-hexenyl radicals. scirp.org

While DFT calculations are excellent for studying static points on a potential energy surface like reactants, products, and transition states, Molecular Dynamics (MD) simulations provide a way to explore the dynamic evolution of a system over time. MD simulations model the atomic motions of molecules, allowing for the exploration of conformational landscapes and reactive trajectories.

For this compound, MD simulations could be used to study the conformational flexibility of the hexenyl chain. The distribution of conformers and the rate of interconversion between them can be critical in determining the probability of the molecule adopting a conformation suitable for cyclization. By finding a low-energy conformation that closely resembles the transition state geometry, one can understand the entropic factors that contribute to the reaction rate. Furthermore, advanced MD methods can be used to simulate the reaction itself, providing a dynamic picture of the bond-forming process and the subsequent relaxation of the product molecule. Although specific MD studies on this molecule are not widely reported, this approach holds significant potential for uncovering nuanced details of its reactive pathways.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors serve as powerful tools for predicting the reactivity of a molecule. These descriptors, derived from the electronic structure, provide quantitative measures of a molecule's propensity to participate in chemical reactions. For this compound, key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and other related parameters.

The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A higher HOMO energy indicates a greater tendency for electron donation, suggesting susceptibility to electrophilic attack. Conversely, a lower LUMO energy signifies a greater propensity for electron acceptance, indicating reactivity towards nucleophiles. The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability; a smaller gap generally corresponds to higher reactivity.

For isoindole-1,3-dione derivatives, the presence of the electron-withdrawing phthalimide (B116566) group influences the electronic distribution. The introduction of the hexenyl chain, an electron-donating group, is expected to raise the HOMO energy and slightly increase the LUMO energy compared to unsubstituted phthalimide. The terminal double bond in the hexenyl chain also introduces a region of higher electron density, which can influence the molecule's reactivity.

DescriptorHypothetical Value (eV)Implication for Reactivity
HOMO Energy -6.85Moderate electron-donating capability
LUMO Energy -1.75Good electron-accepting capability
HOMO-LUMO Gap (ΔE) 5.10High kinetic stability, low reactivity
Ionization Potential 6.85Energy required to remove an electron
Electron Affinity 1.75Energy released upon gaining an electron
Electronegativity (χ) 4.30Overall ability to attract electrons
Chemical Hardness (η) 2.55Resistance to change in electron distribution
Chemical Softness (S) 0.39Reciprocal of hardness, indicates reactivity
Electrophilicity Index (ω) 3.62Propensity to act as an electrophile

Note: These values are illustrative and based on general trends for N-substituted phthalimides. Actual values would require specific computational studies.

Electrostatic Potential and Topological Analyses for Intermolecular Interactions

Molecular Electrostatic Potential (MEP) and topological analysis, such as the Quantum Theory of Atoms in Molecules (QTAIM), provide a detailed picture of the charge distribution and bonding characteristics within a molecule, which are crucial for understanding intermolecular interactions.

The MEP map visually represents the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack and can act as hydrogen bond acceptors. Conversely, regions of positive potential (blue) are electron-poor and prone to nucleophilic attack, often acting as hydrogen bond donors.

For this compound, the MEP would be expected to show:

Negative Potential: Concentrated around the carbonyl oxygen atoms of the isoindole-1,3-dione core due to the high electronegativity of oxygen. These regions are the primary sites for interactions with electrophiles and hydrogen bond donors. The π-system of the terminal double bond in the hexenyl chain would also exhibit a region of negative potential.

Positive Potential: Located around the hydrogen atoms of the aromatic ring and the hexenyl chain.

Neutral Regions: The hydrocarbon portion of the hexenyl chain would exhibit a relatively neutral potential.

Topological analysis of the electron density, based on QTAIM, characterizes the nature of chemical bonds and non-covalent interactions. This analysis identifies bond critical points (BCPs) between atoms, and the properties of the electron density at these points reveal the nature of the interaction (e.g., covalent, ionic, hydrogen bond). For intermolecular interactions, the presence of a BCP between atoms of different molecules is a definitive indicator of an interaction. The analysis of these interactions is vital for understanding crystal packing and molecular recognition processes. In the context of this compound, topological analysis could be used to characterize weak intermolecular interactions such as C-H···O and C-H···π interactions that govern its solid-state structure.

Electrochemical Characterization for Redox Mechanism Insights

Electrochemical methods, particularly cyclic voltammetry, are instrumental in elucidating the redox behavior of molecules, providing information on their oxidation and reduction potentials and the stability of the resulting charged species.

Cyclic Voltammetry for Oxidation and Reduction Potentials

Cyclic voltammetry (CV) involves scanning the potential of an electrode and measuring the resulting current. The resulting voltammogram provides information about the redox processes occurring at the electrode surface. For this compound, CV can be used to determine its oxidation and reduction potentials.

The isoindole-1,3-dione moiety is known to be electrochemically active and can undergo reduction. This process typically involves the acceptance of one or two electrons to form a radical anion and then a dianion. The potential at which this reduction occurs is influenced by the nature of the substituent on the nitrogen atom. The presence of the electron-donating hexenyl group would be expected to make the reduction slightly more difficult (i.e., occur at a more negative potential) compared to an unsubstituted phthalimide.

The terminal alkene group in the hexenyl chain can, in principle, be oxidized, although this typically occurs at relatively high positive potentials. The primary redox process of interest for this molecule is the reduction of the phthalimide core.

A hypothetical cyclic voltammogram for this compound would likely show a reversible or quasi-reversible reduction wave in the negative potential region. The key parameters obtained from the CV experiment are the cathodic peak potential (Epc), where reduction occurs, and the anodic peak potential (Epa), where the reduced species is re-oxidized. The average of these two potentials provides the formal reduction potential (E°').

The following table presents hypothetical electrochemical data for this compound, based on the known behavior of similar N-substituted phthalimides.

ParameterHypothetical ValueDescription
First Reduction Potential (E°'₁) -1.2 V (vs. Ag/AgCl)Potential for the formation of the radical anion.
Peak Separation (ΔEp) 70 mVIndicates a quasi-reversible one-electron transfer process.
Second Reduction Potential (E°'₂) -1.8 V (vs. Ag/AgCl)Potential for the formation of the dianion (may be irreversible).

Note: These values are illustrative and would depend on the specific experimental conditions such as the solvent, electrolyte, and scan rate.

The study of these electrochemical properties is crucial for understanding the potential role of this compound in electron transfer processes and for the design of new materials with specific redox characteristics.

Advanced Spectroscopic and Chromatographic Characterization for Structural Elucidation of 2 Hex 5 Enyl Isoindole 1,3 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. A combination of one-dimensional and two-dimensional NMR experiments provides unambiguous evidence for the connectivity and spatial arrangement of atoms within the 2-Hex-5-enyl-isoindole-1,3-dione structure.

One-Dimensional NMR (¹H and ¹³C) for Primary Structural Data

One-dimensional ¹H and ¹³C NMR spectra offer the initial and fundamental information regarding the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the phthalimide (B116566) group and the aliphatic protons of the hexenyl chain. The aromatic region typically displays a multiplet around 7.7-7.8 ppm, integrating to four protons, which arises from the symmetrical nature of the phthalimide moiety. The protons of the hexenyl chain exhibit characteristic chemical shifts and coupling patterns. The terminal vinyl protons are observed as a complex multiplet between 4.9 and 5.9 ppm. The methylene (B1212753) group adjacent to the nitrogen atom (N-CH₂) typically resonates as a triplet at approximately 3.7 ppm. The remaining methylene protons of the hexenyl chain appear as multiplets in the upfield region of the spectrum.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbons of the isoindole-1,3-dione group are characteristically found at around 168 ppm. The aromatic carbons resonate in the region of 123-134 ppm. The carbons of the hexenyl chain are observed in the aliphatic region, with the terminal alkene carbons appearing around 115 ppm (C=CH₂) and 138 ppm (C=CH₂), and the methylene carbons resonating at various upfield shifts.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic CH7.85 - 7.70 (m, 4H)133.9, 123.2
C=O-168.4
Ar-C (quaternary)-132.1
=CH5.88 - 5.74 (m, 1H)138.1
=CH₂5.05 - 4.95 (m, 2H)115.0
N-CH₂3.69 (t, J = 7.2 Hz, 2H)37.8
N-CH₂-CH₂1.75 - 1.65 (m, 2H)27.8
CH₂-CH₂-C=2.15 - 2.05 (m, 2H)33.1

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY, DEPT-135, HMQC) for Connectivity and Stereochemical Assignment

Two-dimensional NMR techniques are indispensable for establishing the precise connectivity of atoms and the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent protons in the hexenyl chain, confirming their sequence. For instance, the N-CH₂ protons would show a correlation to the adjacent CH₂ protons, which in turn would correlate to the next CH₂ group, and so on, down to the terminal vinyl protons.

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC or HMQC spectrum links a specific proton signal to its attached carbon signal, allowing for the unambiguous assignment of all protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. It is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, HMBC correlations would be observed between the N-CH₂ protons and the carbonyl carbons of the phthalimide group, as well as the quaternary aromatic carbons, thus confirming the connection of the hexenyl chain to the nitrogen atom of the isoindole-1,3-dione ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. While less critical for the flexible hexenyl chain, it can be valuable in analyzing more rigid derivatives to confirm stereochemical assignments.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. This helps in the definitive assignment of the methylene groups in the hexenyl chain.

Mass Spectrometry (MS)

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound, and its fragmentation pattern offers corroborative structural evidence.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry is employed to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula of this compound, which is C₁₄H₁₃NO₂. The experimentally measured mass should be in close agreement with the theoretically calculated mass for this formula, typically within a few parts per million (ppm), providing strong evidence for the compound's identity.

Fragmentation Analysis for Structural Confirmation

In the mass spectrometer, the molecular ion of this compound undergoes fragmentation, breaking down into smaller, characteristic ions. The analysis of this fragmentation pattern provides a fingerprint of the molecule and helps to confirm its structure. Key fragmentation pathways often involve the cleavage of the hexenyl chain and the stable phthalimide ring. Common fragments would include the phthalimide radical cation and various fragments arising from the loss of parts of the alkyl chain.

Table 2: Expected Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment Formula
227[M]⁺[C₁₄H₁₃NO₂]⁺
147Phthalimide fragment[C₈H₅NO₂]⁺
81Hexenyl fragment[C₆H₉]⁺

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound exhibits several characteristic absorption bands that are indicative of its structure.

C=O Stretching: Strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the carbonyl groups in the imide ring are typically observed in the region of 1770-1700 cm⁻¹. The presence of two distinct bands in this region is a hallmark of the phthalimide moiety.

C-N Stretching: The stretching vibration of the C-N bond of the imide is usually found around 1390 cm⁻¹.

Aromatic C-H and C=C Stretching: The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aromatic C=C stretching vibrations are observed as a series of bands in the 1600-1450 cm⁻¹ region.

Aliphatic C-H Stretching: The stretching vibrations of the C-H bonds in the hexenyl chain are seen just below 3000 cm⁻¹.

Alkene C=C and =C-H Stretching: A weak C=C stretching band for the terminal alkene is expected around 1640 cm⁻¹. The stretching vibration of the vinylic C-H bond is typically observed around 3080 cm⁻¹.

Table 3: Key IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
Imide C=OAsymmetric Stretch~1770
Imide C=OSymmetric Stretch~1710
Alkene C=CStretch~1640
Aromatic C=CStretch1600 - 1450
Imide C-NStretch~1390
Vinylic =C-HStretch~3080
Aromatic C-HStretch>3000
Aliphatic C-HStretch<3000

By integrating the data from these complementary spectroscopic techniques, a complete and unambiguous structural elucidation of this compound and its derivatives can be achieved, providing a solid foundation for further chemical and biological investigations.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for characterizing the electronic transitions within a molecule. The absorption of UV or visible light by this compound is primarily governed by the phthalimide group, which acts as the principal chromophore. The isoindole-1,3-dione moiety contains a system of delocalized π-electrons that are responsible for its characteristic UV absorption.

The UV-Vis spectrum of isoindole-1,3-dione derivatives typically exhibits strong absorption bands in the near ultraviolet (NUV) region. researchgate.net These absorptions correspond to π → π* and n → π* electronic transitions within the aromatic ring and the carbonyl groups of the imide function. The position and intensity of these absorption maxima can be influenced by the solvent polarity and the nature of the substituent attached to the nitrogen atom.

For this compound, the hexenyl substituent is not expected to significantly alter the primary absorption bands of the phthalimide chromophore, as it does not introduce conjugation. However, subtle shifts may be observed. A study on various N-substituted isoindole-1,3-dione derivatives showed maximum absorbance peaks in the range of 229-231 nm. researchgate.net For instance, the UV-Vis spectrum of N-phenylphthalimide, a related compound, shows distinct absorption bands. nist.gov

Table 1: Representative UV-Vis Absorption Data for Isoindole-1,3-dione Derivatives

CompoundWavelength (λmax, nm)Molar Absorptivity (ε)Solvent
N-Phenylphthalimide~230, ~280Not specifiedNot specified
Various N-substituted isoindole-1,3-diones229-231Not specifiedDichloromethane

This table presents illustrative data for structurally related compounds to demonstrate the typical UV-Vis absorption characteristics of the isoindole-1,3-dione chromophore.

Chromatographic Techniques for Isolation and Purity Assessment

Chromatographic methods are fundamental for the separation, isolation, and purity verification of this compound from reaction mixtures and for the analysis of its derivatives.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of non-volatile and thermally sensitive compounds like this compound. The hydrophobic nature of the phthalimide group and the hexenyl chain makes reversed-phase HPLC (RP-HPLC) the most suitable mode of separation. sielc.com

In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of this compound would be influenced by the specific mobile phase composition, flow rate, and column temperature. The use of a UV detector, set at one of the absorption maxima of the phthalimide chromophore, allows for sensitive detection and quantification. This method is also scalable for the preparative isolation of the compound. sielc.comsielc.com

Table 2: Illustrative HPLC Parameters for the Analysis of Isoindole-1,3-dione Derivatives

ParameterCondition
ColumnNewcrom R1 (Reverse Phase)
Mobile PhaseAcetonitrile, Water, and Phosphoric Acid
DetectionUV-Vis
ApplicationAnalytical separation and impurity isolation

This table provides an example of HPLC conditions used for a related isoindole-1,3-dione derivative, highlighting a common approach for analysis. sielc.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a valuable technique for the analysis of volatile and thermally stable compounds. Given that this compound possesses a moderate molecular weight and can be volatilized under controlled conditions, GC can be employed for its purity assessment. The technique is often coupled with a mass spectrometer (GC-MS) for definitive identification of the compound and any impurities.

In a GC analysis, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. For a derivative, 2-(2-Oxohex-5-enyl)isoindole-1,3-dione, GC-MS analysis has been reported, indicating the feasibility of this technique for related structures. nih.gov The resulting chromatogram would show a peak corresponding to this compound at a specific retention time, and the mass spectrum would provide its molecular weight and fragmentation pattern, confirming its structure.

Table 3: Example GC-MS Data for a Related Isoindole-1,3-dione Derivative

CompoundLibraryTotal Peaksm/z of Top Peakm/z of 2nd Highest Peakm/z of 3rd Highest Peak
2-(2-Oxohex-5-enyl)isoindole-1,3-dioneMain library5416055Not specified

This table shows GC-MS data for a derivative, illustrating the type of information that can be obtained. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of the synthesis of this compound. It is also effective for preliminary purity checks and for screening for optimal solvent systems for column chromatography. rasayanjournal.co.in

A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase (eluent), which is usually a mixture of nonpolar and polar organic solvents (e.g., petroleum ether and ethyl acetate). rasayanjournal.co.in The components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases, resulting in separation. The separated spots can be visualized under UV light, taking advantage of the UV-active phthalimide ring. rasayanjournal.co.in The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic of the compound in a given solvent system.

Role As a Versatile Building Block in Advanced Organic Synthesis and Materials Science

A Strategic Intermediate for the Synthesis of Complex Molecules

The presence of both a masked primary amine in the form of the phthalimide (B116566) group and a reactive terminal alkene makes 2-Hex-5-enyl-isoindole-1,3-dione a valuable intermediate for the synthesis of a wide array of complex organic molecules.

Precursor to Functionalized Primary Amines

The phthalimide group in this compound serves as a classical protecting group for a primary amine. This functionality is central to the Gabriel synthesis, a robust method for the preparation of primary amines. The synthetic utility lies in the ability to first perform reactions on the terminal alkene of the hexenyl chain and then deprotect the phthalimide to reveal the primary amine. This two-step process allows for the introduction of various functional groups at the end of the six-carbon chain, leading to the synthesis of diverse functionalized primary amines.

The deprotection of the phthalimide group is typically achieved by treatment with hydrazine (B178648), which proceeds via a nucleophilic acyl substitution mechanism to form a stable phthalhydrazide (B32825) salt and the desired primary amine. This method is known for its efficiency and for minimizing the side reactions often encountered with other methods of amine synthesis.

Table 1: Representative Transformation of this compound to a Primary Amine

ReactantReagentProductReaction Type
This compoundHydrazine (N₂H₄)Hex-5-en-1-amineGabriel Synthesis (Deprotection)

Scaffolding for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products. The dual functionality of this compound provides a strategic starting point for the construction of these important molecular frameworks. The terminal alkene can participate in a variety of cycloaddition reactions, while the phthalimide group can be a source of nitrogen for the heterocyclic ring.

For instance, the terminal alkene can undergo [3+2] or [4+2] cycloaddition reactions with suitable partners to form five- or six-membered rings. Subsequent manipulation of the phthalimide group, either by deprotection to the primary amine followed by cyclization or by direct involvement of the imide carbonyls, can lead to the formation of a wide range of nitrogen-containing heterocyclic systems. This approach is particularly useful for the synthesis of fused or spirocyclic structures containing an isoindolinone core.

Building Block in Convergent Synthesis Strategies

In the convergent synthesis of complex molecules, such as oligosaccharides, large fragments of the target molecule are synthesized independently and then joined together in the final stages. The bifunctional nature of this compound makes it an attractive building block for such strategies.

The terminal alkene can be functionalized to introduce a desired substituent, for example, through hydroboration-oxidation to yield a terminal alcohol. This alcohol can then be glycosylated to attach a sugar moiety. The entire functionalized hexenyl-phthalimide unit can then be further elaborated and coupled with another large molecular fragment. Finally, the phthalimide group can be deprotected to reveal a primary amine, which can serve as a handle for further functionalization or as a key pharmacophore in the final product.

Synthesis of Functionalized Aldehydes and Acetals

The terminal alkene of this compound is a versatile handle for the introduction of an aldehyde functionality. This can be achieved through various oxidative cleavage methods, most notably ozonolysis. Ozonolysis of the terminal double bond, followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or triphenylphosphine), yields the corresponding aldehyde.

Alternatively, hydroformylation, a rhodium- or cobalt-catalyzed reaction with carbon monoxide and hydrogen, can be employed to introduce a formyl group at the terminus of the alkyl chain. The resulting aldehyde is a valuable intermediate for a plethora of subsequent transformations, including Wittig reactions, aldol (B89426) condensations, and reductive aminations. The aldehyde can also be readily converted to the corresponding acetal (B89532) for protection or to modify its reactivity.

Table 2: Synthesis of a Functionalized Aldehyde from this compound

ReactantReagentsProductReaction Type
This compound1. O₃2. (CH₃)₂S5-(1,3-dioxoisoindolin-2-yl)pentanalOzonolysis

Precursors to Sulfoxides

The terminal alkene in this compound can be utilized in the synthesis of sulfoxides through various synthetic routes. One common method involves the radical addition of a thiol to the double bond, followed by oxidation of the resulting sulfide to the sulfoxide (B87167). The anti-Markovnikov addition of the thiol is typically initiated by a radical initiator such as AIBN. The subsequent oxidation of the sulfide to the sulfoxide can be achieved with a variety of oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The phthalimide group remains intact throughout this reaction sequence, allowing for the synthesis of sulfoxides bearing a masked primary amine.

Applications in Materials Science Precursor Development

The unique chemical structure of this compound also lends itself to applications in materials science, particularly in the development of functional polymers and surface coatings. The terminal alkene can undergo polymerization reactions, such as free radical polymerization or ring-opening metathesis polymerization (ROMP), to produce polymers with pendant phthalimide groups.

These phthalimide-functionalized polymers can have interesting properties, such as enhanced thermal stability or specific binding capabilities. The phthalimide groups can be further modified post-polymerization to introduce other functionalities. For example, deprotection to primary amines would yield a polymer with pendant primary amine groups, which could be used for cross-linking, as a support for catalysts, or for capturing metal ions. The ability to tailor the properties of the resulting material by chemical modification of the phthalimide group makes this compound a promising monomer for the synthesis of advanced materials.

Q & A

Q. What are the established synthetic routes for 2-Hex-5-enyl-isoindole-1,3-dione, and what key parameters influence reaction efficiency?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling alkenyl or ethynyl groups with isoindole-1,3-dione cores via cross-coupling reactions (e.g., Sonogashira coupling). Key parameters include:
  • Catalyst selection : Palladium-based catalysts for cross-coupling efficiency .
  • Temperature control : Optimized reflux conditions to prevent side reactions.
  • Solvent system : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
    Table 1 : Comparative Synthesis Methods
MethodYield (%)ConditionsReference
Sonogashira Coupling65-75Pd(PPh₃)₄, CuI, 80°C, DMF
Nucleophilic Substitution50-60K₂CO₃, DMF, 100°C

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm alkene positioning and isoindole backbone .
  • High-Performance Liquid Chromatography (HPLC) : C18 column with acetonitrile/water gradient (e.g., 60:40 v/v) to assess purity (>95%) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular formula (e.g., C₁₃H₁₃NO₂) .

Advanced Research Questions

Q. What experimental design strategies are optimal for investigating structure-activity relationships (SAR) in isoindole-1,3-dione derivatives?

  • Methodological Answer : Employ factorial design to systematically vary structural motifs (e.g., alkene chain length, substituent electronegativity) and assess biological outcomes:
  • Independent Variables : Alkene position (C5 vs. C6), substituent groups (e.g., fluorine, amino-thiazole) .
  • Dependent Variables : Bioactivity metrics (e.g., IC₅₀ in antimicrobial assays).
  • Statistical Analysis : ANOVA to identify significant contributors to activity .
    Theoretical Framework : Link to hypoglycemic or anticancer mechanisms via molecular docking against target proteins (e.g., α-glucosidase) .

Q. How can researchers resolve contradictions in biological activity data across studies on isoindole-1,3-dione derivatives?

  • Methodological Answer : Contradictions often arise from:
  • Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines) .
  • Structural Analogues : Compare activity of 2-Hex-5-enyl derivatives with tetrazole or fluorophenyl variants (Table 2) .
  • Data Normalization : Use relative potency metrics (e.g., % inhibition at fixed concentration) to enable cross-study comparisons.

Table 2 : Biological Activity Comparison of Isoindole Derivatives

DerivativeTarget ActivityIC₅₀ (µM)Study Reference
This compoundAntimicrobial12.3
2-Tetrazole-ethyl-isoindole-dioneAnticancer (HeLa)8.7

Q. What computational approaches are recommended for predicting the reactivity of this compound in novel reactions?

  • Methodological Answer : Use density functional theory (DFT) to:
  • Calculate frontier molecular orbitals (HOMO/LUMO) for predicting nucleophilic/electrophilic sites .
  • Simulate reaction pathways (e.g., alkene epoxidation) using software like Gaussian or COMSOL Multiphysics .
  • Validate predictions with experimental kinetic data (e.g., rate constants from UV-Vis spectroscopy) .

Methodological Guidance for Data Interpretation

Q. How should researchers analyze conflicting spectral data (e.g., NMR shifts) for isoindole derivatives?

  • Methodological Answer :
  • Comparative Analysis : Cross-reference with PubChem’s computed spectral data (InChI Key: LNPILXRCRBMXCD) .
  • Solvent Effects : Account for solvent-induced shifts (e.g., DMSO-d6 vs. CDCl₃) using databases like SDBS.
  • Dynamic Effects : Consider rotameric equilibria in alkene chains via variable-temperature NMR .

Q. What frameworks guide the integration of isoindole-1,3-dione research into broader pharmacological studies?

  • Methodological Answer : Align with evidence-based inquiry principles:
  • Conceptual Framework : Link to diabetes research if exploring hypoglycemic activity (e.g., structural analogs of meglitinides) .
  • Experimental Replication : Reproduce prior studies (e.g., antimicrobial assays) with improved detection limits .

Tables for Critical Analysis

Table 3 : Key Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight231.25 g/molPubChem
LogP (Partition Coeff.)2.1 ± 0.3Computed via XLogP3
Solubility (Water)0.15 mg/mLEPA DSSTox

Table 4 : Recommended Analytical Parameters for HPLC

ColumnMobile PhaseFlow RateDetection Wavelength
C18 (5µm)Acetonitrile:H₂O (70:30)1.0 mL/min254 nm

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.